2-(1-叔丁氧羰基-5-甲基-3-哌啶基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

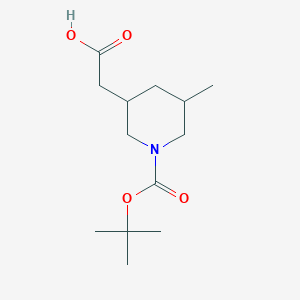

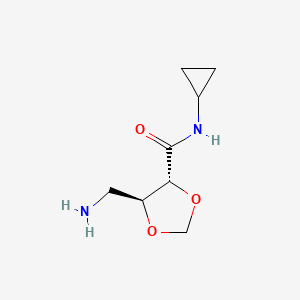

“2-(1-Tert-butoxycarbonyl-5-methyl-3-piperidyl)acetic acid” is a compound with the molecular formula C13H23NO4 . The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . This compound is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The boiling point and melting point of “2-(1-Tert-butoxycarbonyl-5-methyl-3-piperidyl)acetic acid” are not available .科学研究应用

Synthesis of New Derivatives

This compound can be used in the synthesis of new derivatives of β-(1,2,4-Triazol-1-yl)alanine . The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Conformationally Constrained β-Amino Acid Precursors

The compound can be used as a precursor to conformationally constrained β-amino acids . These compounds can be visualized as β-amino acids with restricted degrees of conformational freedom; they have the potential to form oligomers with definite secondary structures .

Suzuki-Miyaura Cross-Coupling

The compound can be used as a reagent for Suzuki-Miyaura cross-coupling using a palladium phosphine catalyst . This is a type of palladium-catalyzed carbon-carbon bonding reaction.

Ligand-Controlled Regioselective Suzuki Coupling

It can also be used in palladium-catalyzed ligand-controlled regioselective Suzuki coupling . This is a variant of the Suzuki-Miyaura cross-coupling that allows for control over the regioselectivity of the reaction.

Suzuki-Miyaura Coupling

The compound can be used in palladium-catalyzed Suzuki-Miyaura coupling . This is another type of palladium-catalyzed carbon-carbon bonding reaction.

Iodolactonization Reaction

It can be used in Suzuki coupling followed by iodolactonization reaction . Iodolactonization is a type of cyclization reaction that forms a lactone or lactam.

Gene Activation in Cells

The compound can be used in the synthesis of Wrenchnolol derivatives optimized for gene activation in cells . This suggests potential applications in genetic engineering and gene therapy.

安全和危害

作用机制

PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome. This approach allows for the selective degradation of disease-causing proteins .

The compound’s tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines . It’s possible that this compound could be used as a building block in the synthesis of more complex molecules .

属性

IUPAC Name |

2-[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-5-10(6-11(15)16)8-14(7-9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTISQBBXTBCVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2486594.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2486596.png)

![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime](/img/structure/B2486598.png)

![4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2486599.png)

amine hydrobromide](/img/no-structure.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one](/img/structure/B2486602.png)

![6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2486608.png)

![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2486610.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2486612.png)

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2486613.png)